[(4-Chlorophenyl)methyl]phosphonic dichloride
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Overview
Description
[(4-Chlorophenyl)methyl]phosphonic dichloride is an organophosphorus compound characterized by the presence of a phosphonic dichloride group attached to a 4-chlorophenylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
[(4-Chlorophenyl)methyl]phosphonic dichloride can be synthesized through the chlorination of [(4-Chlorophenyl)methyl]phosphonic acid or its derivatives. One common method involves the reaction of [(4-Chlorophenyl)methyl]phosphonic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
[(4−Chlorophenyl)methyl]phosphonic acid+2SOCl2→[(4−Chlorophenyl)methyl]phosphonic dichloride+2SO2+2HCl
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes using thionyl chloride or phosphorus trichloride (PCl₃) as chlorinating agents. The reaction is carried out in a controlled environment to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[(4-Chlorophenyl)methyl]phosphonic dichloride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form [(4-Chlorophenyl)methyl]phosphonic acid and hydrochloric acid.
Substitution: Reacts with nucleophiles such as alcohols and amines to form corresponding esters and amides.
Oxidation: Can be oxidized to form [(4-Chlorophenyl)methyl]phosphonic acid derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions.
Substitution: Alcohols, amines, and other nucleophiles under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Major Products Formed
Hydrolysis: [(4-Chlorophenyl)methyl]phosphonic acid.
Substitution: [(4-Chlorophenyl)methyl]phosphonic esters and amides.
Oxidation: [(4-Chlorophenyl)methyl]phosphonic acid derivatives.
Scientific Research Applications
[(4-Chlorophenyl)methyl]phosphonic dichloride has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of organophosphorus compounds and as an intermediate in the preparation of phosphonic acid derivatives.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(4-Chlorophenyl)methyl]phosphonic dichloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The compound can interact with biological molecules, potentially inhibiting enzyme activity by forming covalent bonds with active site residues. This mechanism is similar to other organophosphorus compounds that act as enzyme inhibitors.
Comparison with Similar Compounds
[(4-Chlorophenyl)methyl]phosphonic dichloride can be compared with other similar compounds such as methylphosphonyl dichloride and ethylphosphonyl dichloride. These compounds share similar chemical properties and reactivity but differ in their alkyl substituents. This compound is unique due to the presence of the 4-chlorophenylmethyl group, which imparts distinct chemical and biological properties.
List of Similar Compounds
- Methylphosphonyl dichloride
- Ethylphosphonyl dichloride
- Phenylphosphonyl dichloride
Conclusion
This compound is a versatile organophosphorus compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable reagent in synthetic chemistry, biological research, and industrial processes.
Properties
CAS No. |
147137-69-7 |
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Molecular Formula |
C7H6Cl3OP |
Molecular Weight |
243.4 g/mol |
IUPAC Name |
1-chloro-4-(dichlorophosphorylmethyl)benzene |
InChI |
InChI=1S/C7H6Cl3OP/c8-7-3-1-6(2-4-7)5-12(9,10)11/h1-4H,5H2 |
InChI Key |
MHLBQASGWAAXSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CP(=O)(Cl)Cl)Cl |
Origin of Product |
United States |
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